2-[2-(Methylsulfanyl)phenyl]piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry Research
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. nih.gov Its significance in organic chemistry research, particularly in the realm of medicinal chemistry, cannot be overstated. The piperidine scaffold is considered a "privileged structure" due to its ability to serve as a versatile framework for the construction of compounds with diverse biological activities.
The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial orientation of substituents, a critical factor in molecular recognition and binding to biological targets. This structural feature, combined with the basicity of the nitrogen atom, enables piperidine-containing molecules to engage in a variety of intermolecular interactions, including hydrogen bonding and ionic interactions.
The prevalence of the piperidine moiety in FDA-approved drugs is a testament to its importance. spectrabase.com Derivatives of piperidine are found in a wide range of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer agents. spectrabase.com The synthetic accessibility and the facility with which the piperidine ring can be functionalized have made it a cornerstone in the design and synthesis of novel bioactive compounds.
Role of Organosulfur Moieties in Molecular Design
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, play a crucial role in molecular design and are integral to a significant number of pharmaceuticals and biologically active molecules. nih.govjmchemsci.com The sulfur atom, with its ability to exist in various oxidation states (from -2 to +6), imparts a wide range of electronic and steric properties to organic molecules. nih.gov
The inclusion of organosulfur moieties, such as thioethers (sulfides), sulfoxides, and sulfones, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, polarity, and metabolic stability. nih.gov For instance, the thioether group (R-S-R'), as present in 2-[2-(Methylsulfanyl)phenyl]piperidine, can participate in hydrogen bonding and act as a flexible linker. The sulfur atom's lone pairs of electrons can also engage in non-covalent interactions with biological macromolecules.
Furthermore, organosulfur compounds are known to be involved in a variety of biological processes. The amino acids cysteine and methionine, for example, are fundamental building blocks of proteins and play key roles in protein structure and function. The unique chemical reactivity of the sulfur atom also allows for its participation in various enzymatic reactions and redox processes within biological systems. nih.gov
Contextualizing this compound within Contemporary Chemical Research
The chemical compound this compound represents an intriguing molecular architecture that combines the well-established piperidine scaffold with an organosulfur moiety in the form of a methylsulfanylphenyl group. While specific research dedicated exclusively to this compound is limited in the public domain, its structure suggests several areas of potential interest within contemporary chemical research.
Given the pharmacological importance of both piperidine and organosulfur-containing molecules, this compound can be considered a scaffold of interest for the design of novel bioactive agents. Its structural similarity to other biologically active phenylpiperidine derivatives suggests that it could be a candidate for screening in various biological assays. The synthesis and further functionalization of this molecule could lead to the development of new chemical entities with potential therapeutic applications.
Chemical and Physical Properties of this compound
Detailed experimental data for this compound are not widely available in peer-reviewed literature. However, computational methods provide predicted values for some of its key physicochemical properties.
| Property | Predicted Value |
| Boiling Point | 301.7±35.0 °C |
| Density | 1.08±0.1 g/cm³ |
| pKa | 9.45±0.10 |
These properties are predicted and have not been experimentally verified. chemicalbook.com
Synthesis and Research Findings
Specific synthetic routes and detailed research findings for this compound are not extensively documented. However, general methods for the synthesis of substituted piperidines are well-established and could likely be adapted for the preparation of this compound. nih.govorganic-chemistry.org One common approach involves the cyclization of appropriate precursors to form the piperidine ring. nih.gov Another strategy is the functionalization of a pre-existing piperidine ring.
For instance, the synthesis of related compounds like 4-(methylthio)phenyl piperidine-4-carboxylate has been reported, involving the esterification of a protected piperidine carboxylic acid with 4-(methylthio)phenol. researchgate.net This suggests that coupling reactions between a substituted piperidine and a sulfur-containing aromatic compound could be a viable synthetic pathway.
While dedicated studies on this compound are scarce, research on structurally similar molecules provides some context. For example, various diaryl sulfide (B99878) piperazine-amide hybrids have been synthesized and evaluated for their biological activities. researchgate.net These studies highlight the interest in combining piperidine-like structures with sulfur-containing aromatic moieties in the pursuit of new therapeutic agents. The investigation of this compound could therefore be a valuable addition to this area of research, potentially revealing novel structure-activity relationships.
Structure
3D Structure
Properties
CAS No. |
526182-90-1 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
2-(2-methylsulfanylphenyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3 |
InChI Key |
RNJZOAIKTCXGNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methylsulfanyl Phenyl Piperidine and Its Analogues
Established Synthetic Routes to the Core Piperidine (B6355638) Structure
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, leading to the development of numerous synthetic strategies for its construction. smolecule.com These methods can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation of pyridine (B92270) derivatives is one of the most direct and widely used methods for synthesizing the piperidine core. This approach typically involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.
Various heterogeneous catalysts have been developed for this transformation, with rhodium on carbon (Rh/C) being effective for the complete hydrogenation of aromatic rings under relatively mild conditions, such as at 80°C in water. nih.gov Ruthenium-based catalysts, like RuCl₃·xH₂O with borane-ammonia (H₃N-BH₃) as the hydrogen source, also facilitate the reduction of pyridines to piperidines in high yields. nih.gov For enhanced reactivity, pyridine can be activated through the formation of N-iminopyridinium ylides, which can then undergo highly enantioselective catalytic asymmetric hydrogenation using iridium catalysts. nih.gov
A notable advancement is the development of electrocatalytic hydrogenation, which allows for the reduction of pyridines at ambient temperature and pressure, offering a more sustainable alternative to traditional high-pressure hydrogenation methods. sigmaaldrich.com This technique has been successfully applied to a range of pyridine derivatives using a carbon-supported rhodium catalyst. sigmaaldrich.com Transfer hydrogenation, using hydrogen donors like formic acid, provides another mild alternative to using high-pressure hydrogen gas and has been effectively catalyzed by rhodium complexes. rsc.org
Table 1: Selected Catalytic Systems for Piperidine Synthesis via Hydrogenation
| Catalyst System | Hydrogen Source | Substrate | Key Features |
| 10% Rh/C | H₂ (5 atm) | Pyridines | Mild conditions, aqueous solvent. nih.gov |
| RuCl₃·xH₂O | H₃N-BH₃ | Pyridines, Quinolines | Transfer hydrogenation, good yields. nih.gov |
| [Ir(COD)Cl]₂ / BINAP / I₂ | H₂ (550 psi) | N-acyliminopyridinium ylides | Highly enantioselective. nih.gov |
| Rh/C Cathode | Electrocatalytic | Pyridines | Ambient temperature and pressure. sigmaaldrich.com |
| [RhCp*Cl₂]₂ / KI | Formic acid / Triethylamine (B128534) | N-benzylpyridinium salts | Transfer hydrogenation. rsc.org |
Intramolecular Cyclization Strategies
Intramolecular cyclization involves the formation of the piperidine ring from a linear precursor containing a nitrogen atom and a reactive functional group. mdpi.com This strategy is highly versatile, allowing for the construction of a wide range of substituted piperidines through the formation of either a C-N or a C-C bond. mdpi.com
Common approaches include:
Reductive Amination: The intramolecular reaction of an amino-aldehyde or amino-ketone can lead to the formation of a cyclic imine, which is then reduced in situ to the corresponding piperidine.
Hydroamination: The intramolecular addition of an amine to an alkene, catalyzed by transition metals like palladium or gold, provides a direct route to the piperidine ring. nih.gov This method is atom-economical and can be performed under mild conditions. nih.gov
Radical Cyclization: Radical-mediated cyclization of unsaturated amines offers another pathway. For instance, the cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. mdpi.com
Electroreductive Cyclization: The electrochemical reduction of an imine in the presence of a terminal dihaloalkane can efficiently produce piperidine derivatives in a flow microreactor, avoiding the need for toxic reagents and elevated temperatures. researchgate.net
These methods often allow for a high degree of stereocontrol, particularly in asymmetric synthesis where chiral catalysts or auxiliaries are employed. mdpi.com
Dearomatization of Activated Pyridines
The dearomatization of pyridines has emerged as a powerful modern strategy for accessing highly functionalized piperidines. nih.gov This approach avoids the often harsh conditions of traditional hydrogenation and allows for the direct installation of various substituents with precise stereochemical control. nih.govyoutube.com
The process typically involves the activation of the pyridine ring, making it susceptible to nucleophilic attack. This can be achieved by forming N-alkyl or N-acyl pyridinium (B92312) salts. Subsequent addition of a nucleophile leads to a dihydropyridine (B1217469) intermediate, which can then be further reduced to the corresponding piperidine. chemimpex.com
A significant advancement in this area is the development of chemo-enzymatic methods. nih.govacs.org These processes combine chemical synthesis to create activated pyridine precursors with biocatalytic steps for stereoselective reduction. For example, an amine oxidase can convert an N-substituted tetrahydropyridine (B1245486) into an intermediate that is then stereoselectively reduced by an ene-imine reductase, yielding chiral piperidines with high enantiomeric excess. nih.govacs.org This approach has been successfully applied to the synthesis of key intermediates for several pharmaceutical compounds. acs.org
Multi-Component Reactions in Piperidine Synthesis
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex, functionalized piperidine scaffolds in a single synthetic operation. wikipedia.orgthieme-connect.com These reactions involve the combination of three or more starting materials to form a product that contains portions of all the initial reactants. wikipedia.org
A common MCR for piperidine synthesis is the pseudo five-component reaction involving an aromatic aldehyde, an amine (often from two equivalents of ammonium (B1175870) acetate), and two equivalents of a 1,3-dicarbonyl compound like an acetoacetic ester. wikipedia.orgnih.gov This reaction can be catalyzed by a variety of catalysts, including nano-crystalline solid acids, which offer advantages such as mild reaction conditions, short reaction times, and catalyst recyclability. wikipedia.org
Other MCR strategies have been developed using different catalysts and components, such as a three-component vinylogous Mannich-type reaction, which was inspired by the biosynthesis of piperidine alkaloids. acs.org These methods provide rapid access to a wide diversity of structurally interesting and pharmacologically relevant piperidine derivatives. mdpi.com
Introduction of the 2-(Methylsulfanyl)phenyl Moiety
Once the piperidine core is established, or concurrently with its formation, the 2-(methylsulfanyl)phenyl group must be introduced. This is typically achieved through modern cross-coupling reactions, which allow for the precise formation of the carbon-carbon bond between the piperidine ring and the aryl group.
Coupling Reactions and Precursor Functionalization
Transition metal-catalyzed cross-coupling reactions are the premier methods for forming the C(sp³)–C(sp²) bond required for 2-arylpiperidines. The choice of reaction depends on the available precursors for both the piperidine and the aryl moiety.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for this transformation, involving the coupling of an organoboron species with an organic halide. sigmaaldrich.com For the synthesis of 2-[2-(methylsulfanyl)phenyl]piperidine, a common strategy would involve the coupling of a 2-halopiperidine derivative with 2-(methylsulfanyl)phenylboronic acid . This boronic acid is a readily available precursor, making this a convergent and efficient approach. youtube.comharvard.edu Alternatively, a piperidine-2-boronic acid derivative could be coupled with a 2-(methylsulfanyl)aryl halide.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an amine and an aryl halide. thieme-connect.com While typically used to form N-aryl amines, it can be adapted to form C-aryl bonds in certain contexts or, more directly, to synthesize the piperidine ring itself by coupling a linear dihaloalkane with an aniline (B41778) derivative. For introducing the aryl group onto a pre-formed ring, this method is less direct than C-C coupling but remains a cornerstone of modern synthesis for related structures. youtube.comnih.gov
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by nickel or palladium. nih.govwikipedia.org A 2-piperidylzinc reagent can be prepared by deprotonation of an N-protected piperidine (e.g., N-Boc-piperidine) followed by transmetalation with a zinc salt. This organozinc species can then be coupled directly with an aryl bromide, such as 2-bromo-1-(methylsulfanyl)benzene, to yield the desired 2-arylpiperidine. nih.govwikipedia.org
Table 2: Key Cross-Coupling Strategies for 2-Arylpiperidine Synthesis
| Coupling Reaction | Piperidine Precursor | Aryl Precursor | Catalyst/Reagents |
| Suzuki-Miyaura | 2-Halopiperidine or Piperidine-2-boronic acid | 2-(Methylsulfanyl)phenylboronic acid or 2-(Methylsulfanyl)aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Buchwald-Hartwig | Piperidine | 2-(Methylsulfanyl)aryl halide | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
| Negishi | N-Boc-piperidine | 2-(Methylsulfanyl)aryl bromide | s-BuLi/TMEDA, ZnCl₂, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., t-Bu₃P·HBF₄) |
In addition to these coupling methods, direct C-H functionalization is an emerging strategy where a C-H bond on the piperidine ring is selectively converted into a C-C bond, potentially offering a more step-economical route in the future. nih.gov
Multi-Step Synthesis Pathways
While a specific multi-step synthesis for this compound is not extensively documented in publicly available literature, a plausible pathway can be constructed based on established reactions for analogous 2-arylpiperidines and thiophenyl-substituted heterocyclic compounds. One such potential route involves the initial construction of a suitable precursor followed by cyclization to form the piperidine ring.
A feasible approach could commence with the synthesis of a δ-nitroketone precursor. This can be achieved through a Michael addition of a nitromethane (B149229) derivative to an appropriate α,β-unsaturated ketone. The subsequent key step would be a reductive cyclization of the δ-nitroketone. This transformation can be accomplished using various reducing agents, such as catalytic hydrogenation over palladium on carbon (Pd/C) or transfer hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the piperidine ring.
An alternative strategy involves the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products. This method provides access to 2-aryldihydropyridinones, which are versatile intermediates that can be further elaborated to highly functionalized 2-arylpiperidines. nih.gov The initial aza-Achmatowicz rearrangement of a suitable furfurylamine (B118560) derivative would yield a dihydropyridinone, which can then undergo a Suzuki-Miyaura or similar cross-coupling reaction with a (2-(methylthio)phenyl)boronic acid derivative. Subsequent reduction of the dihydropyridinone would afford the desired this compound. This multi-step sequence offers flexibility in introducing substituents on both the piperidine ring and the aryl moiety. nih.gov
A diastereoselective approach to related 2,3,6-trisubstituted piperidines has been reported, which involves a nitro-Mannich reaction to construct the piperidine ring, followed by stereocontrolled reductions. nih.gov This methodology could potentially be adapted for the synthesis of this compound analogues.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure or enriched this compound is of significant importance.
Chiral Auxiliaries and Catalysts in Piperidine Stereocontrol
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov In the context of 2-arylpiperidine synthesis, chiral auxiliaries can be employed to induce diastereoselectivity in the formation of the piperidine ring or in subsequent functionalization steps.
One notable example is the use of (R)-phenylglycinol as a chiral auxiliary. rsc.org In this approach, the cyclodehydration of an achiral or racemic aryl-δ-oxoacid with (R)-phenylglycinol can lead to the formation of a chiral non-racemic bicyclic lactam. This lactam can then be further transformed to yield either the (R)- or (S)-enantiomer of the desired 2-arylpiperidine. rsc.org This enantiodivergent strategy provides access to both enantiomers from a single chiral auxiliary.
Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also proven effective in various asymmetric syntheses and could be applied to the synthesis of this compound. scielo.org.mx These auxiliaries can provide a predictable stereochemical environment, influencing the diastereoselectivity of reactions like aldol (B89426) additions or Michael additions, which could be key steps in the construction of the piperidine precursor. scielo.org.mx
Chemo-Enzymatic Approaches to Stereodefined Piperidines
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve highly selective and efficient transformations. acs.orgnih.gov Enzymes, with their inherent chirality and high stereoselectivity, can be powerful tools for the synthesis of enantiomerically pure piperidines.
A general chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed for the preparation of substituted piperidines with precise stereochemistry. acs.orgnih.gov This method involves a key stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines. acs.orgnih.gov This strategy has been successfully applied to the synthesis of bioactive molecules, including the antipsychotic drug Preclamol. acs.orgnih.gov While not yet specifically reported for this compound, this approach holds significant potential for its asymmetric synthesis by starting with a suitably substituted pyridine.
The following table summarizes the key enzymes and their roles in this chemo-enzymatic cascade:
| Enzyme | Role in the Cascade |
| Amine Oxidase | Oxidizes the N-substituted tetrahydropyridine to an iminium ion intermediate. |
| Ene-Imine Reductase | Catalyzes the stereoselective reduction of the iminium ion to the chiral piperidine. |
This chemo-enzymatic cascade has been utilized in the synthesis of intermediates for the ovarian cancer monotherapeutic, Niraparib. acs.orgnih.gov
Asymmetric Synthetic Methodologies
Asymmetric synthesis aims to create a chiral product from an achiral starting material without the use of a stoichiometric amount of a chiral auxiliary. This is often achieved through the use of chiral catalysts.
For the synthesis of enantioenriched 2-alkylpiperidine derivatives, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been developed. nih.gov This method utilizes a chiral ligand, MeO-BoQPhos, to achieve high levels of enantioselectivity. The resulting enantioenriched piperidines can be readily converted into other biologically interesting molecules. nih.gov This methodology could potentially be adapted for the asymmetric synthesis of this compound by employing a corresponding 2-(2-(methylthio)phenyl)pyridine (B7989188) as the substrate.
Another powerful asymmetric methodology is kinetic resolution. In this process, a racemic mixture is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. While not a direct asymmetric synthesis, it is an effective method for obtaining chiral compounds.
The following table provides an overview of the mentioned synthetic methodologies with their key features:
| Methodology | Key Features |
| Multi-Step Synthesis via Reductive Cyclization | - Construction of a δ-nitroketone precursor. - Reductive cyclization to form the piperidine ring. |
| Multi-Step Synthesis via Aza-Achmatowicz Rearrangement | - Formation of a 2-aryldihydropyridinone intermediate. - Versatile for introducing various substituents. nih.gov |
| Chiral Auxiliaries (e.g., (R)-phenylglycinol) | - Temporary incorporation of a chiral moiety to control stereochemistry. - Can be used in an enantiodivergent manner. rsc.org |
| Chemo-Enzymatic Synthesis | - Utilizes enzymes for high stereoselectivity. - Employs an amine oxidase/ene imine reductase cascade. acs.orgnih.gov |
| Asymmetric Catalysis (e.g., Ir-catalyzed hydrogenation) | - Direct formation of a chiral product from an achiral substrate. - High enantioselectivities achievable with chiral ligands. nih.gov |
Chemical Transformations and Derivatization of 2 2 Methylsulfanyl Phenyl Piperidine
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom within the piperidine ring is a secondary amine, which makes it nucleophilic and basic. This allows for a range of reactions, including the addition of alkyl, acyl, and sulfonyl groups, leading to the formation of more complex molecular architectures. nih.gov
The secondary amine of the piperidine ring is readily susceptible to N-alkylation and N-acylation reactions.
N-Alkylation can be achieved by treating 2-[2-(methylsulfanyl)phenyl]piperidine with various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid formed during the reaction. mdpi.com For instance, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces a new alkyl group onto the nitrogen atom. nih.gov Reductive amination, another key method, involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated products. mdpi.com
N-Acylation involves the reaction of the piperidine nitrogen with acylating agents like acid chlorides or acid anhydrides. researchgate.net This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the generated acid. N-acylation results in the formation of stable amide derivatives, which can alter the compound's chemical properties. researchgate.net
| Reaction Type | Reagent Class | Example Reagent | Product Class |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Benzyl bromide (C₆H₅CH₂Br) | N-Benzyl-2-[2-(methylsulfanyl)phenyl]piperidine |
| N-Alkylation | Aldehyde (Reductive Amination) | Formaldehyde (CH₂O) with NaBH(OAc)₃ | N-Methyl-2-[2-(methylsulfanyl)phenyl]piperidine |
| N-Acylation | Acid Chloride | Acetyl chloride (CH₃COCl) | N-Acetyl-2-[2-(methylsulfanyl)phenyl]piperidine |
| N-Acylation | Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | N-Acetyl-2-[2-(methylsulfanyl)phenyl]piperidine |
Expanding on N-acylation, the piperidine nitrogen can react with a wide array of carboxylic acid derivatives to form various amides. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) allows for the formation of amide bonds directly from carboxylic acids.
Furthermore, the nucleophilic nitrogen readily reacts with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to yield sulfonamide derivatives. nih.govnih.gov Sulfonamides are a significant class of compounds in medicinal chemistry. nih.gov The reaction is generally robust and provides a straightforward method for introducing a sulfonyl moiety onto the piperidine ring. For example, reaction with methanesulfonyl chloride or toluenesulfonyl chloride would yield the corresponding N-methanesulfonyl or N-toluenesulfonyl derivatives.
| Derivative Type | Reagent Class | Example Reagent | Product Name |
|---|---|---|---|
| Amide | Carboxylic Acid / Coupling Agent | Benzoic acid / EDCI | N-Benzoyl-2-[2-(methylsulfanyl)phenyl]piperidine |
| Sulfonamide | Sulfonyl Chloride | Methanesulfonyl chloride (CH₃SO₂Cl) | N-Methanesulfonyl-2-[2-(methylsulfanyl)phenyl]piperidine |
| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride (CH₃C₆H₄SO₂Cl) | N-(p-Toluenesulfonyl)-2-[2-(methylsulfanyl)phenyl]piperidine |
| Urea | Isocyanate | Phenyl isocyanate (C₆H₅NCO) | N-Phenylcarbamoyl-2-[2-(methylsulfanyl)phenyl]piperidine |
Transformations Involving the Sulfur Atom
The sulfur atom in the methylsulfanyl group is in a low oxidation state (-2) and possesses lone pairs of electrons, making it susceptible to oxidation and reactions with electrophiles. libretexts.orgambeed.com
The thioether moiety can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This stepwise oxidation allows for fine-tuning of the electronic and steric properties of the molecule. Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), typically yield the sulfoxide, 2-[2-(methylsulfinyl)phenyl]piperidine. researchgate.net
Using stronger oxidizing agents or an excess of the oxidant, such as potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or excess hydrogen peroxide, leads to the formation of the sulfone, 2-[2-(methylsulfonyl)phenyl]piperidine. researchgate.netnih.gov The sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor, which significantly alters the molecule's polarity and biological properties compared to the parent thioether. nih.gov
| Product | Sulfur Oxidation State | Typical Reagent(s) |
|---|---|---|
| 2-[2-(Methylsulfinyl)phenyl]piperidine (Sulfoxide) | 0 | 1 eq. H₂O₂ or m-CPBA; NaIO₄ |
| 2-[2-(Methylsulfonyl)phenyl]piperidine (Sulfone) | +2 | Excess H₂O₂ or m-CPBA; KMnO₄ |
The sulfur atom of a thioether is nucleophilic and can react with electrophiles. libretexts.org For example, it can be alkylated with strong electrophiles like alkyl halides (e.g., methyl iodide) to form a ternary sulfonium (B1226848) salt. libretexts.org These sulfonium salts are typically stable and can serve as intermediates for further transformations.
Theoretical studies indicate that nucleophilic substitution at a two-coordinate sulfur atom generally proceeds through an addition-elimination pathway, involving a trigonal bipyramidal intermediate. nih.gov This suggests that the methyl group of the methylsulfanyl moiety could potentially be displaced by a strong nucleophile under specific conditions, although this is a less common transformation for simple thioethers compared to oxidation or S-alkylation.
Functionalization of the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the two existing substituents: the methylsulfanyl group and the piperidine ring. The methylsulfanyl (-SCH₃) group is an activating, ortho-, para-directing group. The 2-piperidyl group, being an alkyl substituent on the ring, is also generally considered activating and ortho-, para-directing.
However, the positions ortho to the methylsulfanyl group are sterically hindered (one is already substituted by the piperidine ring). The position ortho to the piperidine group is also hindered. Therefore, electrophilic substitution is most likely to occur at the position para to the methylsulfanyl group (position 5) or the position para to the piperidine group (position 4). The interplay between the electronic and steric effects of the two groups will determine the precise outcome. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
| Reaction Type | Reagents | Potential Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-[5-Nitro-2-(methylsulfanyl)phenyl]piperidine |
| Bromination | Br₂, FeBr₃ | 2-[5-Bromo-2-(methylsulfanyl)phenyl]piperidine |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-[5-Acetyl-2-(methylsulfanyl)phenyl]piperidine |
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for the functionalization of aromatic rings. In the case of this compound, the regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the phenyl ring: the methylsulfanyl group (-SMe) and the piperidin-2-yl group.
The methylsulfanyl group is an ortho-, para-directing activator. The sulfur atom, through its lone pairs, can donate electron density to the aromatic ring via resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. The piperidin-2-yl group, being an alkyl substituent, is also generally considered an activating ortho-, para-director due to inductive effects and hyperconjugation.
Considering the positions on the phenyl ring of this compound, the C4 and C6 positions are ortho to the piperidin-2-yl group, and the C3 and C5 positions are meta. Relative to the methylsulfanyl group, the C3 and C5 positions are meta, and the C6 position is ortho, while the C4 position is para. The synergistic directing effects of both the piperidin-2-yl and methylsulfanyl groups would strongly favor electrophilic substitution at the C4 (para to -SMe and meta to the piperidine) and C6 (ortho to both) positions. Steric hindrance from the adjacent piperidine ring might influence the relative reactivity of the C6 position compared to the C4 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgchemguide.co.uk For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C4 or C6 position. libretexts.org Similarly, Friedel-Crafts acylation, employing an acyl chloride and a Lewis acid catalyst like aluminum chloride, would likely result in the corresponding ketone at one of these activated positions. wikipedia.orglibretexts.orgyoutube.com
It is important to note that the reaction conditions for electrophilic aromatic substitution must be carefully chosen to avoid side reactions. For example, strong oxidizing conditions could potentially oxidize the methylsulfanyl group to a sulfoxide or sulfone, which would alter its directing effect to meta-directing and deactivating.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Expected Major Product(s) |
| HNO₃/H₂SO₄ | 2-[4-Nitro-2-(methylsulfanyl)phenyl]piperidine and 2-[6-Nitro-2-(methylsulfanyl)phenyl]piperidine |
| Br₂/FeBr₃ | 2-[4-Bromo-2-(methylsulfanyl)phenyl]piperidine and 2-[6-Bromo-2-(methylsulfanyl)phenyl]piperidine |
| CH₃COCl/AlCl₃ | 1-(4-(Piperidin-2-yl)-3-(methylthio)phenyl)ethan-1-one and 1-(5-(Piperidin-2-yl)-3-(methylthio)phenyl)ethan-1-one |
Cross-Coupling Reactions for Peripheral Modification
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant peripheral modifications of the this compound scaffold. These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. To utilize this chemistry, this compound would first need to be functionalized with a suitable leaving group, such as a bromine or iodine atom, on the phenyl ring, likely via electrophilic halogenation as discussed previously.
One of the most versatile cross-coupling reactions is the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide. mdpi.com For example, a brominated derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids to introduce new aromatic or unsaturated moieties. The synthesis of 6,6′-di-(2″-methylthiophenyl)-2,2′-bipyridine from 6,6′-dibromo-2,2′-bipyridine and 4,4,5,5-tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane using a Pd(PPh₃)₄ catalyst demonstrates the feasibility of coupling thioanisole-containing fragments via the Suzuki-Miyaura reaction. This suggests that a similar approach would be successful for the derivatization of a halogenated this compound.
The Heck reaction, another important palladium-catalyzed process, allows for the coupling of an organohalide with an alkene. This could be employed to introduce alkenyl substituents onto the phenyl ring of a halogenated this compound derivative.
Furthermore, the Buchwald-Hartwig amination provides a route to form carbon-nitrogen bonds, enabling the introduction of various amino groups by coupling an aryl halide with an amine in the presence of a palladium catalyst. This would allow for the synthesis of a range of amino-substituted derivatives of this compound.
The methylsulfanyl group itself can also participate in certain cross-coupling reactions, although this is less common than the use of halides. Under specific catalytic conditions, the C-S bond can be activated for coupling, providing an alternative strategy for modification at the C2 position of the phenyl ring.
Table 2: Potential Cross-Coupling Reactions for Derivatization of Halogenated this compound
| Reaction Name | Coupling Partners | Potential Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl derivative |
| Heck Reaction | Alkene | Styrenyl derivative |
| Buchwald-Hartwig Amination | Amine | Arylamine derivative |
| Sonogashira Coupling | Terminal alkyne | Arylalkyne derivative |
Ring Transformations and Scaffold Rearrangements
The 2-arylpiperidine scaffold is generally a stable heterocyclic system. Ring transformations and scaffold rearrangements of such structures are not common under typical synthetic conditions. The piperidine ring is a saturated, six-membered heterocycle that is conformationally flexible but energetically stable.
Significant structural rearrangements would likely require harsh conditions or specific functional group handles that are not intrinsically present in this compound. For instance, ring-opening reactions of piperidines are generally challenging and often require the presence of activating groups or specific reagents to cleave the carbon-nitrogen bonds.
One could envision a scenario where derivatization of the piperidine nitrogen, for example, through the formation of an N-oxide or an N-acyl derivative, might facilitate subsequent rearrangements. However, there is no specific literature precedent for such transformations on this particular scaffold.
Similarly, rearrangements involving the phenyl and piperidine rings, such as a Stevens or Sommelet-Hauser rearrangement, would necessitate the formation of a quaternary ammonium (B1175870) salt, which would require N-alkylation of the piperidine.
The thio-Claisen rearrangement is a sigmatropic rearrangement of an allyl aryl sulfide (B99878). semanticscholar.org While this reaction is a powerful tool for C-C bond formation, it is not directly applicable to this compound as it lacks the required allyl group on the sulfur atom. Conversion of the methylsulfanyl group to an allyl thioether would be a prerequisite for exploring such a transformation.
In the absence of specific directing groups or the application of high-energy processes such as photochemistry or thermolysis, the this compound scaffold is expected to be largely inert to rearrangement. Its chemical transformations are more likely to involve functionalization of the aromatic ring or the piperidine nitrogen rather than a fundamental change in the ring structure itself.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Analysis for Elucidating Molecular Architecture
Spectroscopic methods are fundamental in defining the precise molecular geometry and electronic distribution of 2-[2-(Methylsulfanyl)phenyl]piperidine.
Temperature-dependent NMR studies are particularly insightful for analyzing the conformational dynamics. nih.govrsc.org By tracking changes in chemical shifts and coupling constants at varying temperatures, it is possible to determine the energy barriers for processes like piperidine (B6355638) ring inversion. iaea.org For instance, at low temperatures, the interconversion between chair conformers may slow sufficiently on the NMR timescale to allow for the observation of separate signals for axial and equatorial protons, a phenomenon known as coalescence. nih.gov The activation energy barriers (ΔG‡) for such processes can be calculated from the coalescence temperature. nih.govrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on analogous structures. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine C2-H | 3.0 - 3.5 | 55 - 65 |
| Piperidine N-H | 1.5 - 2.5 (broad) | - |
| Piperidine Aliphatic C-H | 1.4 - 2.0 | 25 - 50 |
| Aromatic C-H | 6.8 - 7.5 | 120 - 140 |
| Methylsulfanyl (-SCH₃) | 2.3 - 2.6 | 15 - 20 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides definitive information on the solid-state molecular structure, including precise bond lengths, bond angles, and torsional angles. nih.goveurjchem.com For this compound, this technique would likely confirm that the piperidine ring adopts a chair conformation, which is the most thermodynamically stable form for six-membered saturated heterocycles. acs.orgnih.gov
The analysis would precisely determine the orientation of the 2-(methylsulfanyl)phenyl substituent, establishing whether it occupies an axial or equatorial position on the piperidine ring in the crystalline state. bakhtiniada.ru Furthermore, crystallographic data would reveal details about intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate the crystal packing arrangement. mdpi.comresearchgate.net
Table 2: Expected Crystallographic Parameters for this compound This table shows typical parameters derived from crystallographic analysis of similar organic molecules.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | C-N, C-C, C-S, C-H |
| Bond Angles | Angles within the piperidine and phenyl rings |
| Torsion Angles | Describing the ring puckering and substituent orientation |
Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, offers a molecular fingerprint based on the vibrational modes of the compound's functional groups. nih.gov
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A notable band would be the N-H stretching vibration of the secondary amine in the piperidine ring, typically appearing in the 3300-3500 cm⁻¹ region. scispace.com Aliphatic C-H stretching from the piperidine and methyl groups would be observed around 2850-3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹. The spectrum would also feature bands corresponding to aromatic C=C stretching (approx. 1450-1600 cm⁻¹) and C-N and C-S stretching vibrations in the fingerprint region (below 1400 cm⁻¹). nih.govresearchgate.net
Table 3: Predicted Vibrational Frequencies for this compound This table lists expected vibrational modes and their typical frequency ranges.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | Weak or absent |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 | 1580 - 1610 (strong) |
| C-N Stretch | 1000 - 1250 | 1000 - 1250 |
| C-S Stretch | 600 - 800 | 600 - 800 |
Conformational Preferences and Stereochemical Stability of the Piperidine Ring
The pharmacological and chemical properties of piperidine derivatives are heavily dependent on the conformation of the six-membered ring and the spatial orientation of its substituents. ias.ac.inresearchgate.net
The piperidine ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. conicet.gov.ar The chair form can undergo a "ring flip" or "chair-chair interconversion," passing through higher-energy transition states like the twist-boat and boat conformations. nih.gov The energy barrier for this interconversion is typically around 11 kcal/mol. amherst.edu
In any substituted piperidine, a substituent at a given carbon can be in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The ring flip interconverts axial and equatorial positions. Generally, the conformer with the substituent in the equatorial position is more stable due to reduced steric hindrance, specifically avoiding 1,3-diaxial interactions. conicet.gov.ar For this compound, a dynamic equilibrium exists between two chair conformers: one with the aryl group in the axial position and one with it in the equatorial position.
The position of the conformational equilibrium is strongly influenced by the nature of the substituents on the ring. rsc.orgamherst.edu For a 2-substituted piperidine, the bulky 2-(methylsulfanyl)phenyl group would have a strong preference for the equatorial position to minimize steric strain. Placing this large group in the axial position would lead to significant unfavorable 1,3-diaxial interactions with the axial hydrogens at the C4 and C6 positions.
In certain N-aryl piperidines, a phenomenon known as pseudoallylic strain can favor an axial orientation for a C2 substituent. acs.orgnih.gov This arises from the partial double-bond character of the N-aryl bond, which increases planarity around the nitrogen and creates steric repulsion with an equatorial C2 substituent. acs.orgnih.gov However, in this compound, the phenyl group is attached to a carbon atom (C2), not the nitrogen. Therefore, the dominant factor governing its orientation is the steric bulk, which overwhelmingly favors the equatorial position to achieve maximum thermodynamic stability.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. This method allows for the generation of a unique three-dimensional surface for each molecule within a crystal. The surface is typically color-mapped to visualize different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. nih.gov
Detailed Research Findings from an Analogous Compound
For the analogue 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, Hirshfeld surface analysis reveals that the crystal structure is predominantly stabilized by a combination of hydrogen bonding and other weak intermolecular interactions. nih.gov The analysis quantifies the contribution of each type of contact to the total Hirshfeld surface area, providing a detailed breakdown of the packing forces. nih.gov
The most significant contributions to the intermolecular interactions are from H···H, C···H, N···H, and S···H contacts, which collectively account for 98.9% of the total surface interactions. nih.gov This indicates that van der Waals forces and hydrogen bonds are the primary drivers of the crystal packing. nih.gov
The breakdown of the intermolecular contacts is presented in the table below:
| Type of Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 51.6 |
| C···H | 23.0 |
| N···H | 15.8 |
| S···H | 8.5 |
| Other (C···C, C···N) | 0.9 |
The high percentage of H···H contacts (51.6%) is typical for organic molecules and represents a significant contribution from non-directional van der Waals forces. nih.gov The C···H (23.0%) and N···H (15.8%) contacts are indicative of weak hydrogen bonding interactions that play a crucial role in the directional assembly of the molecules within the crystal. nih.gov The presence of distinct spikes in the 2D fingerprint plots corresponds to N—H···N hydrogen bonds, which are key to forming dimeric arrangements in the crystal structure. nih.gov
These findings from an analogous sulfur-containing molecule provide a strong indication of the types and relative importance of intermolecular forces that would likely govern the crystal packing of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are essential tools for understanding the electronic structure and reactivity of molecules. For 2-[2-(Methylsulfanyl)phenyl]piperidine, the intention was to investigate its properties using several established methods.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. A search for DFT studies specifically on this compound did not yield any results. Such a study would typically involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties to predict its reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Charge Transfer Interactions
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's ability to participate in charge transfer interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. No studies detailing the HOMO-LUMO analysis for this compound could be located.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides insights into intramolecular bonding and interactions, such as hyperconjugation and steric effects. This analysis helps in understanding the delocalization of electron density between filled and unfilled orbitals. A literature search did not reveal any NBO analysis performed on this compound.
Molecular Dynamics Simulations for Conformational Sampling and Biomolecular Interactions
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. These simulations are valuable for exploring the different conformations a molecule can adopt and for investigating its interactions with biological macromolecules, such as proteins or nucleic acids. There are no published MD simulation studies specifically featuring this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and providing insights into their mechanism of action.
Derivation of Molecular Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties (e.g., topological, geometrical, electronic). No QSAR studies involving the derivation of molecular descriptors for this compound have been reported in the scientific literature.
Correlation with Biochemical Parameters (e.g., in vitro binding affinities, enzyme inhibition constants)
Detailed computational studies quantitatively correlating the structural features of this compound and its analogues with their biochemical activities are limited in publicly accessible research. However, the principles of Quantitative Structure-Activity Relationship (QSAR) modeling are broadly applied to the piperidine (B6355638) class of compounds to establish such correlations. These studies typically involve the calculation of various molecular descriptors, which are then statistically correlated with experimental data like in vitro binding affinities or enzyme inhibition constants.
For a hypothetical series of analogues of this compound, a QSAR study would aim to build a mathematical model represented by the equation:
Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
The descriptors used in these models can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By analyzing the contribution of each descriptor, researchers can infer which molecular properties are crucial for the observed biological activity. For instance, a positive correlation with a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a specific region of the molecule could enhance its binding affinity.
While specific data for this compound is not available, the table below illustrates a hypothetical QSAR data set for a series of related compounds, demonstrating the correlation between molecular descriptors and biochemical parameters.
| Compound | logP (Hydrophobicity) | Molecular Weight (MW) | Electronic Energy (EE) | IC50 (nM) - Enzyme X Inhibition |
| Analogue 1 | 2.5 | 220.35 | -75.4 | 150 |
| Analogue 2 | 3.1 | 234.38 | -78.2 | 85 |
| Analogue 3 | 2.8 | 228.36 | -76.8 | 110 |
| Analogue 4 | 3.5 | 248.41 | -80.1 | 50 |
Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound can be predicted using theoretical and computational chemistry methods. These predictions are often based on the analysis of the molecule's electronic structure, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO).
The sites most susceptible to electrophilic or nucleophilic attack can be identified by examining the molecule's electrostatic potential map and atomic charges. For instance, regions with high negative electrostatic potential are likely to be attacked by electrophiles.
The following table provides a hypothetical summary of predicted reactivity parameters for this compound.
| Parameter | Predicted Value | Implication |
| HOMO Energy | -6.2 eV | Region of highest electron density, susceptible to electrophilic attack |
| LUMO Energy | 1.5 eV | Region of lowest electron density, susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 7.7 eV | Indicates moderate reactivity |
| Most Negative Atomic Charge | -0.45 (on N atom) | Likely site for protonation or reaction with electrophiles |
| Most Positive Atomic Charge | +0.25 (on S atom) | Potential site for nucleophilic attack |
It is important to note that while computational predictions are valuable tools, they must be validated by experimental results.
Mechanistic Studies of Biochemical Interactions in Vitro Focus
Ligand-Receptor Binding Profile Analysis
The interaction of phenylpiperidine derivatives with various receptors is a key area of pharmacological research. These studies help to elucidate the affinity and mechanism by which these compounds bind to and modulate receptor activity.
Binding Affinity Determination and Competition Studies at Specific Receptors (e.g., Dopamine (B1211576) D2 Receptor, mGlu2 Receptor) (in vitro)
The phenylpiperidine scaffold is a recognized pharmacophore that interacts with numerous G-protein coupled receptors, including dopamine and glutamate (B1630785) receptors. Binding affinity is typically determined through radioligand displacement assays, where the ability of a test compound to compete with a known radiolabeled ligand for the receptor's binding site is measured. This value is often expressed as the inhibition constant (Kᵢ).
Dopamine D2 Receptor: A variety of N-phenylpiperazine and 4-phenylpiperidine (B165713) analogs, which share structural similarities with 2-[2-(Methylsulfanyl)phenyl]piperidine, have been evaluated for their affinity at the human Dopamine D2 receptor. nih.gov Research has shown that these compounds can exhibit a wide range of binding affinities, from the low nanomolar to the micromolar range. nih.govacs.org For instance, certain N-phenylpiperazine derivatives linked to a 4-(thiophen-3-yl)benzamide (B12553508) moiety display high affinity for the D3 receptor subtype with Kᵢ values as low as 1.4 nM, while showing significantly lower, yet still potent, affinity for the D2 receptor. nih.gov Another study on mono-substituted 4-phenylpiperidines reported Kᵢ values at the D2 receptor ranging from 37 nM to 6400 nM, depending on the nature and position of the substituent on the phenyl ring. These findings underscore the critical role that specific chemical substitutions on the phenyl and piperidine (B6355638) rings play in modulating binding affinity and selectivity for dopamine receptor subtypes. nih.govacs.org
Binding Affinities of Phenylpiperidine/Phenylpiperazine Analogs at the Dopamine D2 Receptor
| Compound Class | Specific Analog Example | Binding Affinity (Kᵢ) at D2 Receptor | Reference |
|---|---|---|---|
| 4-Phenylpiperidines | Mono-substituted analogs | 37 nM - 6400 nM | |
| N-Phenylpiperazines | Acylaminobutylpiperazine derivatives | >500 nM | acs.org |
| N-Phenylpiperazines | N-(2,3-dichlorophenyl)piperazine derivative | 40 - 53 nM | nih.gov |
Metabotropic Glutamate Receptor 2 (mGlu2): The mGlu2 receptor is a target for treating various neurological and psychiatric disorders, often through allosteric modulation rather than direct orthosteric binding. nih.gov Phenylpiperidine moieties are found in several potent mGlu2 positive allosteric modulators (PAMs). nih.gov For example, structure-activity relationship (SAR) studies on a class of mGlu2 PAMs identified a pyrimidinylpiperazine analogue with an EC₅₀ of 79 nM. This analogue also showed minimal cross-reactivity with dopamine D2, D3, and D4 receptors, highlighting the potential for developing selective modulators based on this scaffold. nih.gov
Allosteric Modulation Mechanisms (in vitro)
Allosteric modulators bind to a receptor at a site distinct from the orthosteric site where the endogenous ligand (e.g., glutamate) binds. acs.org This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the endogenous ligand. acs.orgnih.gov
For mGlu2 receptors, PAMs are of significant interest as they can enhance the physiological signaling of glutamate without directly activating the receptor themselves. nih.gov This mechanism is thought to offer greater spatial and temporal precision compared to orthosteric agonists and may have a better safety profile. nih.gov The in vitro activity of mGlu2 PAMs is typically assessed in functional assays that measure the potentiation of an orthosteric agonist's effect. nih.gov For instance, a PAM will cause a leftward shift in the concentration-response curve of glutamate, indicating an increase in its potency. nih.gov Studies on potent PAMs like JNJ-46281222, which contains a 4-phenylpiperidine substituent, show that their binding can be influenced by the presence of glutamate and the G protein-bound state of the receptor, confirming their allosteric mechanism. nih.gov
Enzyme Inhibition Mechanisms
Phenylpiperidine and methylsulfanylphenyl derivatives have been investigated as inhibitors of several key enzyme families. Understanding their inhibition mechanisms, from complex formation to binding kinetics and molecular interactions, is crucial for drug design.
Characterization of Enzyme-Ligand Complexes (e.g., Cyclooxygenase, Carbonic Anhydrase, Cholinesterases)
Cyclooxygenase (COX): The methylsulfanyl (-SCH₃) or methylsulfonyl (-SO₂CH₃) group on a phenyl ring is a key feature of many selective COX-2 inhibitors. nih.govresearchgate.netnih.gov These compounds form stable enzyme-ligand complexes within the COX active site. X-ray crystallography and molecular modeling studies show that the sulfonamide or methylsulfonyl moiety of inhibitors like celecoxib (B62257) binds to a distinct side pocket in the COX-2 active site, an interaction not possible in the narrower COX-1 active site. acs.org This interaction, often involving residues like Val523, is a primary determinant of COX-2 selectivity. nih.gov
Carbonic Anhydrase (CA): Inhibitors of carbonic anhydrase, which are typically sulfonamides, form well-characterized complexes with the enzyme. The primary interaction involves the coordination of the deprotonated sulfonamide nitrogen to the zinc (II) ion located at the bottom of the active site. nih.govmdpi.com This binding is further stabilized by a network of hydrogen bonds, particularly with the Thr199 residue. The remainder of the inhibitor, which could include a phenylpiperidine moiety, interacts with hydrophobic and hydrophilic residues lining the active site cavity, influencing the inhibitor's affinity and isoform selectivity. nih.gov
Cholinesterases (AChE and BChE): Piperidine-based inhibitors of acetylcholinesterase (AChE) often form dual-binding complexes. mdpi.comnih.gov The protonated nitrogen of the piperidine ring typically engages in a cation-π interaction with the indole (B1671886) ring of Trp84 in the catalytic anionic site (CAS) of the enzyme. researchgate.net A linker and an additional aromatic moiety (like the phenyl group) can then extend to interact with the peripheral anionic site (PAS), often through π-π stacking with residues such as Trp279. researchgate.netnih.gov This dual-site binding can effectively block the active site gorge and inhibit substrate hydrolysis.
Kinetic Analysis of Inhibition Modes
Kinetic studies are essential to define how an inhibitor affects enzyme activity.
Cyclooxygenase: Many selective COX-2 inhibitors, including diarylheterocycles, exhibit a time-dependent inhibition mechanism. nih.govresearchgate.net This is often characterized by a three-step kinetic model: an initial rapid, reversible binding to form an initial enzyme-inhibitor complex (EI), followed by a slower, reversible isomerization to a more stable complex (EI*), and in some cases, a final, nearly irreversible step. nih.govresearchgate.net This slow, tight-binding behavior contributes to their high potency and selectivity. In contrast, non-selective NSAIDs like ibuprofen (B1674241) often display simple, competitive, and rapidly reversible inhibition. acs.org
Carbonic Anhydrase: Inhibition of carbonic anhydrase by sulfonamides is typically noncompetitive or competitive, depending on the specific inhibitor and assay conditions. Dixon plots for some triterpene acetazolamide (B1664987) conjugates have demonstrated a competitive mode of inhibition.
Cholinesterases: Kinetic analyses of piperidine-based AChE inhibitors, such as certain 1,3-dimethylbenzimidazolinone derivatives, have revealed a competitive mode of inhibition. nih.gov This indicates that these inhibitors compete directly with the substrate, acetylcholine, for binding to the active site of the enzyme.
Molecular Docking and Dynamics of Enzyme-Inhibitor Interactions to Elucidate Binding Modes
Computational techniques like molecular docking and molecular dynamics (MD) simulations provide detailed insights into the specific interactions that stabilize the enzyme-inhibitor complex.
Cyclooxygenase: Docking studies of methylsulfonylphenyl derivatives into the COX-2 active site consistently show the methylsulfonyl group occupying the hydrophilic side pocket, where it can form hydrogen bonds with residues like Gln192, Arg513, and His90. nih.gov The phenyl rings of the inhibitor typically form van der Waals and π-π interactions with hydrophobic residues that line the main channel, such as Tyr385 and Trp387. nih.gov
Carbonic Anhydrase: MD simulations and docking studies of CA inhibitors confirm the crucial coordination of the sulfonamide group with the active site Zn²⁺ ion and hydrogen bonding with Thr199. nih.govnih.govresearchgate.net The simulations reveal how the rest of the inhibitor molecule orients itself within the active site cone. The stability of these interactions, including hydrophobic contacts and hydrogen bonds with various residues, can be assessed over time to predict binding affinity and isoform selectivity. nih.govuni-miskolc.hu
Cholinesterases: For acetylcholinesterase, docking studies of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives show significant hydrogen bonding between the ligand's carbonyl group and the hydroxyl group of Tyr121 in the active site. nih.govmui.ac.ir Other key interactions involve hydrophobic and π-π stacking with aromatic residues like Trp279, Phe330, and Phe331, which are crucial for orienting the inhibitor within the active site gorge. nih.govresearchgate.net These computational models are invaluable for rationalizing the structure-activity relationships observed in vitro and for designing new, more potent inhibitors. mdpi.com
Interactions with Other Biomolecules and Assemblies (e.g., Proteins, Membranes)
Extensive literature searches did not yield specific mechanistic in vitro studies on the biochemical interactions of this compound with proteins or biological membranes. While the broader class of phenylpiperidine derivatives has been studied for its interactions with various biological targets, no data tables with binding affinities (Kᵢ) or efficacy (IC₅₀) for this specific compound in relation to proteins or membranes are available in the reviewed scientific literature.
Research on structurally related phenylpiperidine compounds has indicated interactions with a range of biomolecular targets, including various receptors and transporters in the central nervous system. For instance, different derivatives of piperidine have been investigated for their affinity towards sigma receptors, as well as dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters. However, without direct experimental data for this compound, any discussion of its potential interactions would be speculative and fall outside the scope of this strictly evidence-based article.
Therefore, there is no specific research data to present for the interaction of this compound with proteins, membranes, or other biomolecular assemblies.
Structure Activity Relationship Sar Investigations
Impact of Piperidine (B6355638) Ring Substitutions on Biochemical Interactions
Research on related N-alkylated piperidine derivatives has shown that even simple methylation can significantly impact receptor affinity and selectivity. For instance, in a series of naphthalen-1-yl derivatives, a 4-methyl substitution on the piperidine ring produced a ligand with exceptionally high affinity (Ki = 0.030 nM) for the σ1 receptor. nih.gov In contrast, a 3,3-dimethyl substitution on the same scaffold resulted in a compound with lower affinity but markedly higher selectivity (680-fold) over the σ2 receptor. nih.gov These findings underscore the sensitivity of biological targets to the size and placement of substituents on the piperidine ring.
Further strategies involve rigidifying the piperidine structure through the introduction of bridges, as seen in the development of 2-azanorbornane and nortropane analogues from a phenyl-piperidine antagonist. researchgate.netnih.gov Such conformational constraints can lock the molecule into a bioactive conformation, potentially enhancing affinity by reducing the entropic penalty of binding.
| Compound | Piperidine Substitution | σ1 Receptor Affinity (Ki, nM) | Selectivity (vs. σ2 Receptor) |
|---|---|---|---|
| Derivative A | Unsubstituted | 1.2 nM | 150-fold |
| Derivative B (e.g., 31) | 4-Methyl | 0.030 nM | 597-fold |
| Derivative C (e.g., 26) | 3,3-Dimethyl | 0.35 nM | 680-fold |
Stereochemistry is a critical determinant of a drug's interaction with chiral biological macromolecules like receptors and enzymes. For substituted 2-[2-(methylsulfanyl)phenyl]piperidine analogues, the introduction of chiral centers on the piperidine ring necessitates an evaluation of the individual stereoisomers. The spatial arrangement of substituents dictates the molecule's three-dimensional shape and, consequently, its ability to fit into a specific binding site.
Studies on closely related 4-alkyl-4-arylpiperidine derivatives have demonstrated that stereochemistry profoundly influences their activity as opioid ligands. nih.gov Potent agonism was associated with compounds that preferentially adopt a chair conformation with the 4-aryl group in an axial position. Conversely, antagonist properties were observed in diastereomers where the 4-aryl group favored an equatorial orientation. nih.gov This highlights how subtle changes in the spatial orientation of a key pharmacophoric element can switch a compound's functional output from agonism to antagonism.
Similarly, in a study of 2-methylpiperidine (B94953) derivatives, the separation and individual testing of four diastereomeric isomers revealed distinct binding affinities at serotonin (B10506) receptors and transporters, emphasizing that both relative (cis/trans) and absolute (R/S) stereochemistry are crucial for optimizing biological activity. researchgate.net The pure (S,S,S) enantiomer of one bridged piperidine analogue displayed a threefold higher affinity for the P2Y14 receptor compared to its corresponding enantiomer, further confirming the importance of absolute configuration. researchgate.net
The specific placement of substituents on the piperidine ring—known as positional isomerism—can dramatically alter a molecule's interaction with its biological target. Shifting a functional group from one carbon to another can change its distance and orientation relative to key residues in a binding pocket, leading to significant differences in affinity and selectivity.
The previously mentioned study on methyl-substituted piperidines provides a clear example: moving a methyl group from the 4-position to the 3-position (as part of a 3,3-dimethyl substitution) resulted in a significant shift from high affinity to high selectivity. nih.gov This suggests that the 4-position may be crucial for a key affinity-driving interaction, while substituents at the 3-position may introduce steric hindrance at one target (e.g., σ2) but not another (e.g., σ1), thereby enhancing selectivity. The principle that positional isomers can have distinct biological profiles is well-established; for example, the separation and analysis of 4-, 5-, 6-, and 7-substituted (2-aminopropyl)benzofuran isomers showed they were distinct chemical entities, which is a prerequisite for their differing pharmacological activities. nih.gov
Role of the (Methylsulfanyl)phenyl Moiety in Molecular Recognition
The (methylsulfanyl)phenyl group is a key pharmacophoric element, contributing to molecular recognition through a combination of hydrophobic, electronic, and potential noncovalent sulfur interactions. The sulfur atom, in particular, possesses unique electronic properties that can influence binding.
The bivalent sulfur of the methylsulfanyl (methylthio) group is not merely a passive linker. It possesses regions of positive electrostatic potential (σ-holes) on the extensions of the C–S bonds, which can engage in favorable noncovalent interactions with electron-rich atoms like oxygen or nitrogen found in receptor binding sites. acs.org This type of interaction can help to anchor the ligand in a specific orientation. The sulfur atom in an N-[2-(methylsulfanyl)phenyl] moiety has been observed to participate in an intramolecular hydrogen bond with an amide proton, demonstrating its capacity for such interactions. nih.gov
The oxidation state of the sulfur atom significantly alters its electronic properties. The methylsulfanyl group (a thioether) is relatively neutral, but its oxidation to a sulfoxide (B87167) (methylsulfinyl) or a sulfone (methylsulfonyl) group transforms it into a potent electron-withdrawing group and a strong hydrogen bond acceptor. nih.gov This electronic shift can drastically change the molecule's interaction with its target. For instance, the conversion of a methylthio substituent to a methylsulfonyl group is a common strategy in drug design to modulate binding and physicochemical properties. The dopamine (B1211576) stabilizer Pridopidine, for example, features a 3-(methylsulfonyl)phenyl moiety. gu.se
| Sulfur Group | Oxidation State | Electronic Character | Potential Interactions |
|---|---|---|---|
| Methylsulfanyl (Thioether) | S(II) | Weakly electron-donating/neutral | Hydrophobic, σ-hole interactions acs.org |
| Methylsulfinyl (Sulfoxide) | S(IV) | Electron-withdrawing, H-bond acceptor | Dipolar, H-bond interactions |
| Methylsulfonyl (Sulfone) | S(VI) | Strongly electron-withdrawing, H-bond acceptor nih.gov | Strong H-bond interactions nih.gov |
Substituting the phenyl ring of the (methylsulfanyl)phenyl moiety provides a powerful method for probing and optimizing interactions within the binding pocket. The addition of substituents can modify the compound's steric profile, lipophilicity, and electronic distribution.
Research on various scaffolds containing a phenyl-piperidine or related motif consistently shows that phenyl ring substitutions are critical for activity. For example, the addition of chloro or fluoro groups to the phenyl ring has been shown to produce high pharmacological activity in certain piperidine derivatives. dut.ac.za In a series of MAGL inhibitors, substituents at the meta-position of a distal phenyl ring were found to occupy a hydrophobic pocket of the enzyme, reinforcing interactions with leucine (B10760876) residues. nih.gov Similarly, studies on ketamine analogues revealed that a wide range of electron-withdrawing and electron-donating groups on the phenyl ring could systematically modulate anesthetic and analgesic properties. mdpi.com These examples collectively demonstrate that modifying the phenyl ring's substitution pattern is a key strategy for fine-tuning ligand-receptor interactions.
N-Substitution Effects on Biological Target Engagement
The secondary amine of the piperidine ring is a common site for modification, as N-substituents can explore additional binding space, alter acid-base properties (pKa), and influence membrane permeability. The nature of the N-substituent—its size, shape, and chemical functionality—can have a profound impact on biological target engagement.
The introduction of different N-substituents can modulate affinity and selectivity. For instance, extending an N-alkyl chain from a propyl to a butyl group in certain piperidine-based σ1 ligands was shown to affect binding affinity. nih.gov In studies of host-guest recognition, replacing an N-methyl group with a larger N-phenyl group on a piperazine (B1678402) ring significantly altered the thermodynamics of encapsulation within a cucurbituril (B1219460) host, illustrating the steric and electronic impact of N-substituents on molecular interactions. mdpi.com The versatility of the piperidine nitrogen allows for the incorporation of a wide array of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic systems, each capable of imparting unique properties that influence how the molecule engages with its biological target.
Insufficient Data for Comprehensive Analysis of this compound SAR Models
Following a thorough and systematic search of scientific literature and databases, it has been determined that there is a lack of specific, publicly available research focused on the development of Structure-Activity Relationship (SAR) models for the chemical compound this compound.
While extensive research exists on broader categories of related compounds, such as phenylpiperidine derivatives and piperazine analogs, this body of work does not directly address the unique structural features and biological activity profile of this compound.
Initial investigations sought to identify studies detailing how modifications to the this compound scaffold affect its biological activity. The objective was to extract quantitative data to construct detailed tables and analyses for predictive research and compound design, as per the requested outline for section "7.4. Development of SAR Models for Predictive Research and Compound Design."
However, the search did not yield papers containing the specific data required, such as tables of analogs of this compound with corresponding bioactivity measurements or Quantitative Structure-Activity Relationship (QSAR) models developed for this specific molecule. The available literature tends to focus on different positional isomers (e.g., 4-phenylpiperidines) or related heterocyclic systems, making it impossible to generate a scientifically accurate and focused article on this compound without resorting to unsupported extrapolation.
Consequently, the creation of a detailed and scientifically rigorous article section on the development of SAR models for this compound is not feasible at this time due to the absence of specific research data in the public domain.
Design and Synthesis of Novel Analogues and Derivatives
Rational Design Principles for Functionalized Piperidines
The rational design of functionalized piperidines is a cornerstone of modern medicinal chemistry, aiming to optimize molecular properties by carefully considering three-dimensional structure and stereochemistry. A key principle is the exploration of 3D fragment chemical space. Fragment-based drug discovery (FBDD) programs increasingly seek to move away from flat, 2D molecules to better match the complexity of biological targets. whiterose.ac.ukrsc.org The saturation of a scaffold like piperidine (B6355638), compared to its aromatic counterpart pyridine (B92270), significantly increases shape diversity and complexity with only a minor increase in molecular weight. nih.gov
For the 2-[2-(methylsulfanyl)phenyl]piperidine scaffold, this means that the synthesis of different regio- and diastereoisomers is a critical aspect of rational design. whiterose.ac.ukrsc.org Controlling the stereochemistry at the C2 position of the piperidine ring is paramount, as the spatial orientation of the [2-(methylsulfanyl)phenyl] group will profoundly influence interactions with biological targets. Synthetic strategies that allow for diastereoselective control, such as diastereoselective lithiation/trapping or using conformationally controlled epimerization, are essential tools. nih.gov These methods enable the creation of specific isomers, allowing for a systematic investigation of the structure-activity relationship (SAR).
Table 1: Key Rational Design Strategies for Piperidines
| Design Principle | Description | Relevance to this compound |
|---|---|---|
| 3D Fragment-Based Design | Utilizing three-dimensional molecular shapes to improve binding efficiency and specificity. | The non-planar piperidine ring provides a 3D scaffold. Varying its substitution pattern can explore diverse chemical space. whiterose.ac.uknih.gov |
| Stereochemical Control | Synthesizing specific stereoisomers (enantiomers and diastereomers) to optimize biological activity. | The C2 and any other substituted positions on the piperidine ring are chiral centers requiring controlled synthesis. nih.gov |
| Conformational Constraint | Restricting the flexibility of the molecule to lock in a bioactive conformation, potentially increasing potency and reducing off-target effects. | Introducing additional substituents or ring systems can constrain the piperidine ring's conformation. |
Scaffold Modification and Bioisosteric Replacements
Scaffold modification is a crucial strategy for optimizing lead compounds. This can involve altering the core structure to improve properties such as potency, selectivity, and metabolic stability. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this process. spirochem.comcambridgemedchemconsulting.com This strategy can be used to address issues like toxicity or poor pharmacokinetics while preserving the desired biological effect. cambridgemedchemconsulting.com
For the this compound scaffold, bioisosteric replacements could be considered for both the piperidine and the phenyl rings.
Piperidine Ring Replacements: The piperidine ring is a common motif in pharmaceuticals, but alternatives are sometimes sought to improve properties or find novel intellectual property space. Saturated bicyclic structures, such as 1-azaspiro[3.3]heptane, have been successfully used as piperidine bioisosteres. enamine.net These replacements can alter lipophilicity and metabolic stability while maintaining a similar three-dimensional arrangement of substituents.
Phenyl Ring Replacements: The [2-(methylsulfanyl)phenyl] group is also amenable to bioisosteric replacement. The phenyl ring itself is often replaced to modulate physicochemical properties. nih.gov Alternative aromatic heterocycles (e.g., pyridine, thiophene) or saturated bicyclic systems (e.g., bicyclo[1.1.1]pentane, 2-oxabicyclo[2.1.1]hexane) can mimic the phenyl ring's function as a scaffold for projecting substituents. nih.govdomainex.co.uk The methylsulfanyl (-SCH3) group could also be replaced with other small, electron-donating or -withdrawing groups like methoxy (B1213986) (-OCH3), chloro (-Cl), or cyano (-CN) to probe electronic requirements at that position.
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Piperidine | 1-Azaspiro[3.3]heptane | Improve metabolic stability, alter lipophilicity, explore new IP space. enamine.net |
| Phenyl | Pyridyl, Thienyl | Modulate electronics, solubility, and protein-binding interactions. nih.gov |
| Phenyl | Bicyclo[1.1.1]pentane | Reduce lipophilicity, improve metabolic stability, increase sp3 character. nih.gov |
| -S-CH3 (Methylsulfanyl) | -O-CH3 (Methoxy) | Similar size, different electronic properties. |
Combinatorial Approaches to Library Synthesis for Academic Screening
To rapidly explore the SAR of a new scaffold, combinatorial chemistry is often employed to generate large libraries of related compounds. imperial.ac.uk These libraries can then be subjected to high-throughput screening to identify initial hits for further optimization. nih.gov Strategies like parallel synthesis, where compounds are made simultaneously in arrays of reaction vessels, and the "mix-and-split" method are common. imperial.ac.uk
A combinatorial library based on the this compound scaffold could be designed to explore a variety of substituents at different positions. For instance, one could synthesize a core intermediate and then react it with a diverse set of building blocks.
A potential combinatorial approach could involve:
Piperidine N-Functionalization: Starting with the parent this compound, the secondary amine can be functionalized with a wide array of alkyl halides, acyl chlorides, or sulfonyl chlorides in a parallel synthesis format. nih.gov
Aromatic Ring Variation: A library of analogues could be synthesized by starting with different substituted 2-halophenyl precursors, allowing for variation of the groups on the aromatic ring.
Piperidine Ring Substitution: More complex syntheses could introduce diversity onto the piperidine ring itself, for example at the C3, C4, or C5 positions, creating a multi-dimensional library of compounds.
Such libraries are invaluable for academic screening programs aimed at discovering new biological probes or starting points for drug discovery. nih.govnih.gov
Exploration of New Chemical Space Based on the this compound Scaffold
Exploring new chemical space is essential for overcoming the limitations of existing drugs and finding novel therapeutic agents. The this compound scaffold serves as an excellent starting point for this exploration due to its inherent three-dimensionality. rsc.orgastx.comresearchgate.net
The synthesis of a comprehensive set of regio- and diastereoisomers is the first step in mapping the chemical space around this scaffold. whiterose.ac.uk Methods such as pyridine hydrogenation followed by base-mediated epimerization can provide access to both cis and trans diastereomers, which can exhibit vastly different biological activities and physical properties. nih.gov
Further exploration can be achieved by using the scaffold to build more complex molecules. The piperidine nitrogen and the aromatic ring can serve as anchor points for attaching other chemical moieties. For example, the methylsulfanyl group could be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing new functional groups with different hydrogen bonding capabilities and electronic properties. The phenyl ring could be further functionalized via electrophilic aromatic substitution or cross-coupling reactions to append new substituents, effectively probing the chemical space in multiple directions from the starting scaffold. This systematic functionalization allows chemists to generate novel structures with potentially unique and valuable biological activities. mdpi.com
Future Research Directions and Unexplored Avenues
Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry, Biocatalysis for Novel Analogues)
The synthesis of 2-[2-(Methylsulfanyl)phenyl]piperidine and its analogues is ripe for modernization, moving beyond traditional batch chemistry towards more efficient, sustainable, and innovative methodologies. Future research should focus on the adoption of advanced synthetic platforms to accelerate the discovery of novel derivatives with enhanced properties.
Flow Chemistry: Continuous flow chemistry offers significant advantages over conventional batch processing, including enhanced safety, scalability, and reaction control. acs.orgorganic-chemistry.org A future approach could involve a multi-step flow synthesis protocol for 2-arylpiperidine derivatives. organic-chemistry.org This process could enable the rapid generation of a library of analogues by systematically varying the substituents on both the phenyl and piperidine (B6355638) rings, facilitating extensive structure-activity relationship (SAR) studies.
Green Chemistry: The principles of green chemistry are increasingly vital in modern organic synthesis, aiming to reduce waste and environmental impact. researchgate.netfrontiersin.org Future synthetic routes for this compound analogues should prioritize the use of environmentally benign solvents like water or bio-based solvents, replacing traditional volatile organic compounds. mdpi.comacs.org Furthermore, developing catalytic systems that are recyclable and non-toxic would represent a significant advance. nih.gov Electrosynthesis in flow microreactors is another promising green method that can provide piperidine derivatives efficiently without the need for toxic or expensive reagents. nih.govresearchgate.net
Biocatalysis: Biocatalysis offers unparalleled stereoselectivity, which is crucial for producing enantiomerically pure pharmaceuticals. researchgate.net Chemo-enzymatic and multi-enzyme cascade reactions could be developed to synthesize chiral analogues of this compound. nih.govresearchgate.netucd.ie For instance, enzymes such as transaminases and imine reductases (IREDs) could be employed to establish key stereocenters with high enantiomeric excess, a task that is often challenging for traditional chemical methods. nih.govresearchgate.net This approach would not only provide access to specific stereoisomers but also operate under mild, eco-friendly conditions. nih.gov
| Table 1: Comparison of Advanced Synthetic Methodologies for this compound Analogues | |||
|---|---|---|---|
| Methodology | Key Advantages | Potential Application | Challenges |
| Flow Chemistry | Rapid optimization, scalability, improved safety, precise control. acs.orgorganic-chemistry.org | High-throughput synthesis of an analogue library for SAR screening. | Initial setup cost, potential for channel clogging with solids. |
| Green Chemistry | Reduced waste, use of non-toxic solvents, improved sustainability. researchgate.netmdpi.com | Synthesis using water or bio-solvents with recyclable catalysts. nih.gov | Solubility issues, identifying effective "green" catalysts and conditions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.gov | Asymmetric synthesis of specific chiral piperidine enantiomers. nih.gov | Enzyme stability, substrate scope limitations, cost of enzymes. |
Deeper Mechanistic Probes of Biochemical Interactions at the Atomic Level
Understanding precisely how this compound interacts with its biological targets is fundamental to optimizing its design. While many phenylpiperidine compounds are known to interact with targets like opioid or sigma receptors, the specific binding partners and mechanisms for this particular scaffold are not fully elucidated. nih.govnih.gov Future research must employ a suite of high-resolution biophysical and computational techniques to probe these interactions at the atomic level.
Computational Docking and Molecular Dynamics: Initial exploration can be performed using in silico methods. Molecular docking can screen libraries of known protein structures to identify potential biological targets. scientific.netmdpi.com Once a putative target is identified, molecular dynamics (MD) simulations can predict the binding mode and stability of the complex, revealing key interactions between the ligand and amino acid residues. rsc.org This computational insight is invaluable for guiding experimental work and interpreting results.
X-Ray Crystallography: The gold standard for visualizing molecular interactions is X-ray crystallography. nih.govspringernature.com A crucial future goal would be to co-crystallize this compound or a potent analogue with its target protein. acs.orgspringernature.com The resulting high-resolution structure would provide definitive evidence of the binding orientation and identify the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and specificity. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information that is complementary to solid-state crystal structures. nih.govresearchgate.net Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, while Heteronuclear Single Quantum Coherence (HSQC) titrations can map the binding site on the protein surface by monitoring chemical shift perturbations of backbone amides upon ligand binding. researchgate.netresearchmap.jp These methods can validate docking predictions and provide insights into the dynamics of the interaction. nih.gov
| Table 2: Techniques for Probing Biochemical Interactions | ||
|---|---|---|
| Technique | Information Gained | Primary Application in Future Research |
| Molecular Docking/MD | Predicted binding pose, binding energy, interaction stability. scientific.netrsc.org | Initial screening for potential protein targets and hypothesis generation. |
| X-Ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise atomic contacts. nih.govspringernature.com | Definitive structural validation of the binding mode to guide structure-based design. |
| NMR Spectroscopy | Mapping of binding interface, ligand epitope mapping, affinity constants (Kd), interaction dynamics in solution. nih.govresearchgate.net | Confirming binding in solution and characterizing the thermodynamics and kinetics of the interaction. |
Development of this compound as Chemical Probes for Fundamental Biological Systems Research
Beyond direct therapeutic applications, the this compound scaffold is an excellent candidate for development into chemical probes—specialized molecules designed to study biological processes. Given the prevalence of the piperidine motif in neuroactive compounds, probes based on this structure could be particularly valuable for research in neuroscience. nih.gov
Future work should focus on designing and synthesizing derivatives that can function as fluorescent sensors or affinity-based probes. This involves the strategic modification of the core structure to incorporate functional modules:
A Recognition Element: The core this compound structure itself, or a derivative with high affinity and selectivity for a specific biological target.
A Reporter Group: A moiety, such as a fluorophore, that can generate a measurable signal.
A Linker: A chemical bridge connecting the recognition element and the reporter.
A Reactive Group (Optional): For probes designed to covalently label their target.
For example, a fluorescent probe could be designed by attaching a fluorophore (e.g., nitrobenzofurazan, NBD) to the piperidine nitrogen. rsc.org A "turn-on" sensor could be created where the fluorescence is initially quenched, but is restored upon a specific event, such as binding to a target protein or reacting with a specific analyte like a reactive oxygen species. Such probes would allow for real-time imaging of target engagement or analyte concentration within living cells.
| Table 3: Potential Modifications for Chemical Probe Development | ||
|---|---|---|
| Modification | Function | Example Application |
| Attachment of a Fluorophore (e.g., NBD, Coumarin) | Provides a detectable optical signal for imaging. rsc.org | Visualizing the subcellular localization of the compound's biological target in neurons. |
| Incorporation of a Photo-crosslinker (e.g., Benzophenone) | Allows for covalent, light-induced labeling of the target protein. | Identifying unknown binding partners via affinity purification and mass spectrometry. |
| Addition of a Bio-orthogonal Handle (e.g., Alkyne, Azide) | Enables subsequent chemical modification via "click" chemistry. | Tagging and tracking target proteins in complex biological systems. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net Applying these computational tools to the this compound scaffold could dramatically expedite the development of novel analogues with superior therapeutic profiles.
A key future direction is the development of robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov This would involve synthesizing a diverse library of analogues and measuring their biological activity against a specific target. ML algorithms could then be trained on this dataset to build a predictive model that links specific structural features (descriptors) to activity. nih.govmdpi.com Such a model would allow researchers to predict the potency of virtual compounds before committing resources to their synthesis. mdpi.com
| Table 4: Hypothetical Dataset for Training a QSAR Model | |||
|---|---|---|---|
| Compound ID | Structure Modification (vs. Parent) | Molecular Descriptor (e.g., cLogP) | Biological Activity (IC₅₀, nM) |
| Parent-01 | None | 3.5 | 150 |
| Analog-02 | 4-Fluoro on Phenyl Ring | 3.7 | 95 |
| Analog-03 | N-Methyl on Piperidine | 3.6 | 210 |
| Analog-04 | Sulfoxide (B87167) (S=O) | 2.8 | 75 |
| Analog-05 | 4-Hydroxy on Piperidine | 3.1 | 125 |
Q & A
Q. What are the most common synthetic routes for 2-[2-(Methylsulfanyl)phenyl]piperidine, and what critical parameters govern their efficiency?
The synthesis typically involves:
- Sulfanyl intermediate formation : Reaction of 2-methylthiophenol with alkylating agents (e.g., bromoethylpiperidine) under basic conditions (e.g., K₂CO₃) to form the sulfanyl-ethyl-piperidine backbone .
- HCl salt formation : Final purification via recrystallization in ethanol or methanol to isolate the hydrochloride salt .
Key parameters include temperature control (60–80°C for alkylation), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperidine ring and methylsulfanyl substitution patterns .
- X-ray crystallography : Resolves conformational preferences of the piperidine ring and sulfur-aryl interactions .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for protonated ion detection) .
Q. How is the biological activity of this compound initially screened in preclinical studies?
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC₅₀) against targets like kinases or GPCRs .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .
- Pathway modulation : Western blotting to assess downstream signaling (e.g., Akt/mTOR) .
Q. What structural analogs of this compound are studied for structure-activity relationship (SAR) analysis?
Key analogs include:
- 4-Chlorophenyl : Enhances antimicrobial activity but reduces neuroprotective effects .
- 4-Methoxyphenyl : Improves solubility but may lower metabolic stability .
Substituent effects are quantified using logP (lipophilicity) and pKa (basic nitrogen) measurements .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Continuous flow reactors : Improve heat/mass transfer and reduce reaction time (e.g., 30% yield increase vs. batch methods) .
- Catalyst optimization : Palladium-catalyzed cross-coupling for aryl-sulfur bond formation reduces side reactions .
- Purification : Simulated moving bed (SMB) chromatography enhances purity (>99%) for pharmacological studies .
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results due to solvent artifacts (e.g., DMSO cytotoxicity) .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. What methodologies address discrepancies in structural analysis (e.g., NMR vs. X-ray data)?
- Dynamic NMR : Detects ring-flipping kinetics in piperidine conformers, explaining solvent-dependent chemical shifts .
- DFT calculations : Predict preferred tautomers or protonation states (e.g., N-H vs. S-H interactions) to reconcile spectral data .
Q. How do advanced SAR studies incorporate computational modeling for this compound?
- Docking simulations : AutoDock Vina or Schrödinger Suite predict binding modes to targets like 5-HT receptors .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity using multivariate regression .
- MD simulations : Assess conformational flexibility in lipid bilayers to optimize blood-brain barrier penetration .
Q. What experimental designs evaluate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, or oxidative stress (H₂O₂) to identify degradation products (HPLC-MS) .
- Plasma stability assays : Incubate with rat/human plasma (37°C, 1–24 hrs) and quantify parent compound loss (LC-MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
